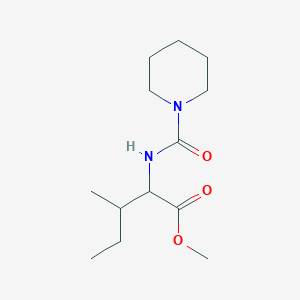

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

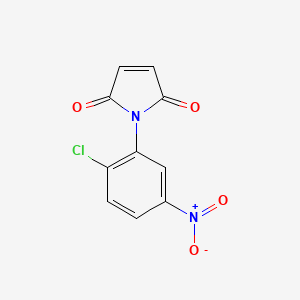

“Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate” is an ester derived from a piperidine carboxylic acid . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring attached to a carbonyl group (C=O), forming an amide, and a methyl ester group. The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .科学的研究の応用

Catalytic Applications

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate and related compounds have been studied for their roles in catalytic processes. For example, the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol is a significant reaction, yielding products like methyl 3-pentenoate, which further undergoes hydroformylation and hydromethoxycarbonylation to produce valuable chemical intermediates such as dimethyl adipate and methyl 5-formylpentanoate. These reactions demonstrate the compound's utility in synthesizing esters and aldehydes crucial in industrial chemistry (Matsuda, 1973).

Synthesis of Piperidine Derivatives

Piperidine derivatives, related to fentanyl and carfentanil, have been synthesized for their pharmacological properties. These derivatives, such as 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, exhibit potent narcotic agonist activities, highlighting their relevance in developing new analgesic agents. The synthesis and evaluation of these compounds contribute to understanding the structure-activity relationship vital for medicinal chemistry (Colapret et al., 1989).

Anticancer Applications

Research into amino acetate functionalized Schiff base organotin(IV) complexes, derived from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, reveals their potential as anticancer drugs. These complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting their utility in developing new cancer therapies. The study underscores the importance of organotin(IV) compounds in medicinal chemistry and oncology research (Basu Baul et al., 2009).

Novel Organic Syntheses

The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their application in forming hydrogen-bonded dimers showcases innovative approaches in organic chemistry. These compounds' structural and molecular characteristics have broad implications for designing new materials and studying intermolecular interactions (Opozda et al., 2006).

Safety And Hazards

将来の方向性

The development of new piperidine derivatives and the exploration of their properties and potential applications is an active area of research . Future work could involve synthesizing “Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate”, studying its properties, and exploring its potential applications.

特性

IUPAC Name |

methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-4-10(2)11(12(16)18-3)14-13(17)15-8-6-5-7-9-15/h10-11H,4-9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAXIYXHMXDHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine](/img/structure/B2986874.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)

![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2986885.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)